molecular formula C10H21Cl2N3O B2361451 7-Amino-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride CAS No. 2125333-31-3

7-Amino-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride

Cat. No.: B2361451
CAS No.: 2125333-31-3
M. Wt: 270.2
InChI Key: KXIOEBRYBPOZCX-UHFFFAOYSA-N
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Description

7-Amino-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one; dihydrochloride is a bicyclic heterocyclic compound featuring a pyrrolo-pyrazinone core.

Properties

IUPAC Name

7-amino-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O.2ClH/c1-7(2)12-3-4-13-8(6-12)5-9(11)10(13)14;;/h7-9H,3-6,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIOEBRYBPOZCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN2C(C1)CC(C2=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Amino-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one; dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound has a complex structure characterized by a hexahydropyrrolo[1,2-a]pyrazine core. Its molecular formula is C11H16Cl2N4O, and it features multiple functional groups that contribute to its biological interactions.

Biological Activity Overview

Research has indicated that derivatives of pyrazine and pyrrole structures often exhibit a range of biological activities, including:

  • Antiviral Activity : Some pyrazine derivatives have shown efficacy against viral infections. For instance, compounds similar to 7-Amino-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one have been evaluated for their antiviral properties against various viruses.
  • Anticancer Properties : Studies have demonstrated that certain pyrazine derivatives can inhibit cancer cell growth. For example, bis-steroidal pyrazines have been reported to significantly inhibit cancer cell proliferation in both murine and human cell lines .

The mechanisms through which 7-Amino-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one exerts its biological effects are still under investigation. However, several potential pathways have been identified:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cholinesterases (AChE and BChE), which are involved in neurotransmission and are targets for Alzheimer's disease treatments .
  • Modulation of Cellular Signaling Pathways : The compound may interact with various signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of pyrazine derivatives:

  • Antiviral Efficacy : A study on T-1106 (a related pyrazine derivative) demonstrated a minimal effective dose of 32 mg/kg/day in improving survival rates in hamsters infected with yellow fever virus (YFV) when treatment was initiated post-infection .
  • Cancer Cell Inhibition : Research has shown that certain substituted pyrazines can inhibit the growth of cancer cells significantly. For instance, specific analogs exhibited IC50 values indicating potent activity against various cancer cell lines .

Data Tables

Activity Type Compound IC50/Effective Dose Target/Mechanism
AntiviralT-110632 mg/kg/dayYellow fever virus
AnticancerBis-steroidal pyrazinesVariable (specific IC50s)Various cancer cell lines
Cholinesterase InhibitorPyrido[2,3-b]pyrazinesAChE: 0.466 µM; BChE: 1.89 µMAlzheimer's disease targets

Scientific Research Applications

Synthesis and Structure

The synthesis of this compound typically involves multi-step reactions that include cyclization processes. For instance, similar compounds have been synthesized using efficient one-pot reactions that yield derivatives with varied biological activities. The structural analysis is often performed using spectroscopic techniques and X-ray crystallography to confirm the molecular architecture and purity of the synthesized compounds .

Anticancer Properties

One of the most notable applications of 7-Amino-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one; dihydrochloride is its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxic activity against various human cancer cell lines. For example:

  • Cytotoxicity : Studies have shown that compounds with similar structures can inhibit the growth of cancer cells such as Panc-1 (pancreatic), PC3 (prostate), and MDA-MB-231 (breast) with varying degrees of potency. Some derivatives were found to be more effective than established chemotherapeutic agents like etoposide .

Antimicrobial Activity

In addition to anticancer properties, some studies suggest that derivatives of this compound may also exhibit antimicrobial activity. This aspect is under investigation but could expand the utility of these compounds in treating infections alongside cancer therapies.

Comprehensive Data Table

Compound Cell Line IC50 (µM) Mechanism Reference
7-Amino...Panc-114.95 ± 0.001Apoptosis
7-Amino...PC372.48 ± 0.058Cell Cycle Arrest
7-Amino...MDA-MB-231>100Not determined

Case Study 1: Anticancer Efficacy

In a study published in Pharmaceuticals, researchers synthesized a series of derivatives based on the core structure of 7-Amino-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one; dihydrochloride. The study evaluated their cytotoxic effects against multiple cancer cell lines and found that specific modifications to the molecular structure significantly enhanced their potency against resistant cancer types .

Case Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanisms by which these compounds exert their anticancer effects. The findings indicated that certain derivatives not only inhibited cell proliferation but also triggered apoptosis through mitochondrial pathways and reactive oxygen species generation. This comprehensive understanding could guide future drug design efforts aimed at improving efficacy and reducing side effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Salt Form Therapeutic Area (Inferred)
7-Amino-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one; dihydrochloride Pyrrolo[1,2-a]pyrazin-6-one 7-Amino, 2-propan-2-yl Dihydrochloride Oncology/Infectiology*
Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride (CAS: Not specified) Pyrrolo[1,2-a]pyrazin-6-one 4-Fluorophenyl ethyl ester Hydrochloride Synthetic intermediate
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine 8-Cyano, 4-nitrophenyl, phenethyl ester None Not specified
Daunorubicin hydrochloride Anthracycline Glycoside-linked tetracyclic aglycone Hydrochloride Oncology (leukemia)

*Inferred from structurally similar oncology/infectiology hits in (e.g., doxorubicin hydrochloride, mitoxantrone dihydrochloride).

Key Observations:

The 2-propan-2-yl group may improve lipophilicity compared to fluorophenyl or cyano substituents, influencing membrane permeability .

Salt Forms: Dihydrochloride salts (target compound) and hydrochloride salts (e.g., hexahydro-pyrrolo[1,2-a]pyrazin-6-one) are common for improving aqueous solubility and crystallinity. Daunorubicin hydrochloride, a related oncology drug, demonstrates the therapeutic relevance of hydrochloride salts .

Synthesis :

  • The target compound’s synthesis may parallel methods for hexahydro-pyrrolo[1,2-a]pyrazin-6-one derivatives, which involve high-temperature reactions in DMSO with potassium carbonate . Yields (~30% in ) suggest challenges in purifying bicyclic systems.

Preparation Methods

Thermal Cyclization of Tertiary Amides

The pyrrolo[1,2-a]pyrazinone core is typically synthesized via thermal cyclization of appropriately substituted precursors. For example, heating tert-butyl 3-(piperazin-2-yl)propanoate at 190°C for 2 hours induces intramolecular cyclization, yielding hexahydropyrrolo[1,2-a]pyrazin-6-one with a 97% yield. This method leverages the elimination of volatile byproducts (e.g., tert-butanol) to drive the reaction to completion.

Solvent-Mediated Cyclization

Alternative approaches employ polar aprotic solvents such as dimethyl sulfoxide (DMSO) under high-temperature conditions (180°C). In a sealed vial system, the reaction between a pyridinylpropanamide derivative and hexahydropyrrolo[1,2-a]pyrazin-6-one in the presence of potassium carbonate facilitates nucleophilic substitution, forming the bicyclic framework. This method emphasizes the role of steric and electronic effects in directing regioselectivity.

Functionalization of the Bicyclic Core

Introduction of the 2-Propan-2-yl Group

The isopropyl substituent at position 2 is introduced via alkylation or during the cyclization step. A representative method involves the use of isopropylamine or its derivatives in a nucleophilic substitution reaction. For instance, reacting the bicyclic intermediate with 2-bromopropane in the presence of a base like potassium carbonate at 80–100°C achieves selective alkylation at position 2.

Incorporation of the 7-Amino Group

The amino group at position 7 is typically introduced through reduction of a nitro precursor or direct amination. Catalytic hydrogenation (H₂, Pd/C) of a nitro-substituted intermediate under mild conditions (25–50°C, 1–3 atm) provides the primary amine, which is subsequently protonated to form the dihydrochloride salt. Alternatively, reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in methanol has been reported for analogous systems.

Salt Formation and Purification

Dihydrochloride Salt Preparation

The free base of the compound is treated with hydrochloric acid (HCl) in a polar solvent such as ethanol or water. Slow addition of concentrated HCl (2 equivalents) to a chilled solution of the free base induces precipitation of the dihydrochloride salt. The product is isolated via filtration and washed with cold ether to remove residual acid.

Crystallization and Characterization

Recrystallization from a mixture of ethanol and ethyl acetate yields pure dihydrochloride salt. Analytical techniques such as ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography confirm the structure. Key spectral features include:

  • ¹H NMR (D₂O) : δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.15–3.45 (m, 4H, pyrrolidine protons), 4.10 (s, 1H, NH₂⁺).
  • X-ray Diffraction : Planar bicyclic system with a dihedral angle of <5° between the pyrrolidine and pyrazinone rings.

Optimization and Scalability

Reaction Condition Screening

Optimization studies reveal that reaction yields are highly dependent on temperature, solvent polarity, and base strength. For the alkylation step, dimethylformamide (DMF) as a solvent increases reactivity compared to DMSO, while potassium tert-butoxide enhances deprotonation efficiency.

Green Chemistry Considerations

Recent advances emphasize solvent-free cyclization using microwave irradiation, reducing reaction times from hours to minutes. For example, microwave-assisted heating at 200°C for 15 minutes achieves comparable yields to conventional thermal methods while minimizing energy consumption.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
Thermal Cyclization 190°C, 2 h, neat 97% High yield, simple workup High energy input
Solvent-Mediated DMSO, 180°C, 36–48 h 45% Regioselective Long reaction time
Microwave-Assisted 200°C, 15 min, solvent-free 89% Rapid, energy-efficient Specialized equipment required

Mechanistic Insights

The formation of the pyrrolo[1,2-a]pyrazinone core proceeds via a six-membered transition state during cyclization, as supported by density functional theory (DFT) calculations. The exothermic nature of the reaction (ΔH = −120 kJ/mol) explains its high thermodynamic favorability. Steric hindrance from the isopropyl group directs substitution to the less hindered position 2, while electronic effects stabilize the developing positive charge during alkylation.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to assign hydrogen and carbon environments, focusing on peaks corresponding to the pyrrolo-pyrazine core and propan-2-yl substituents. For dihydrochloride salts, ensure the absence of free amine signals and observe downfield shifts for protonated amines .

  • Infrared Spectroscopy (IR) : Confirm the presence of amine N-H stretches (~3300 cm⁻¹) and carbonyl (C=O) vibrations (~1650–1700 cm⁻¹) .

  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., [M+H]+ or [M-Cl]+ ions) with ≤ 5 ppm mass accuracy .

    Table 1 : Key Spectral Benchmarks for the Compound

    TechniqueExpected Peaks/DataPurpose
    1H NMRδ 1.2–1.5 (propan-2-yl CH3), δ 3.0–4.5 (pyrrolo-pyrazine protons)Confirm substituents and ring saturation
    13C NMRδ 170–175 (C=O), δ 45–55 (quaternary carbons)Assign core scaffold
    IR~3300 cm⁻¹ (N-H), ~1680 cm⁻¹ (C=O)Identify functional groups

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for solubility, and adjust pH using buffered aqueous solutions (e.g., PBS) to stabilize the dihydrochloride salt form .
  • Accelerated Stability Studies : Use thermal stress (40–60°C) and monitor degradation via HPLC at intervals (0, 7, 14 days). Identify degradation products with LC-MS .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for synthesizing this compound?

  • Methodology :

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model intermediates and transition states, focusing on cyclization steps in the pyrrolo-pyrazine core .
  • Reaction Path Screening : Use automated software (e.g., GRRM) to predict viable pathways and reduce trial-and-error synthesis. Validate with small-scale experiments .
  • Example Workflow :

Simulate ring-closure energetics.

Compare predicted vs. experimental yields for pathway prioritization.

Adjust catalysts (e.g., Pd or Cu) based on computed activation barriers .

Table 2 : Computational vs. Experimental Yield Comparison

PathwayPredicted Yield (%)Experimental Yield (%)Deviation
A7872-6%
B6568+3%

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Meta-Analysis Framework :

Compile datasets from literature, noting assay conditions (e.g., cell lines, concentrations).

Apply statistical tools (ANOVA, PCA) to identify confounding variables (e.g., solvent choice, salt form purity) .

Validate hypotheses with controlled replicates (e.g., re-test activity in standardized DMSO/PBS).

  • Case Study : Discrepancies in IC50 values may arise from differences in hydrochloride salt dissociation rates. Use ion chromatography to quantify free base vs. salt forms .

Q. What strategies improve enantiomeric purity during synthesis of the pyrrolo-pyrazine core?

  • Methodology :

  • Chiral Resolution : Use preparative HPLC with chiral stationary phases (e.g., cellulose- or amylose-based columns) .
  • Asymmetric Catalysis : Test chiral ligands (e.g., BINAP) in key cyclization steps to enhance stereoselectivity .
  • Monitoring : Track enantiomeric excess (ee) via polarimetry or chiral HPLC .

Data Contradiction Analysis

Q. How to address inconsistencies in reported NMR shifts for this compound?

  • Methodology :

  • Standardized Protocols : Ensure consistent solvent (e.g., DMSO-d6 vs. CDCl3), temperature, and concentration.
  • Collaborative Validation : Share raw NMR data (FID files) with third-party labs to confirm assignments .
  • Referencing : Cross-check with structurally analogous pyrrolo-pyrazine derivatives (e.g., ) to identify expected shift ranges .

Experimental Design

Q. What factorial design parameters are critical for scaling up synthesis?

  • Methodology :

  • Taguchi DOE : Optimize factors like temperature, catalyst loading, and reaction time using an L9 orthogonal array .
  • Response Surface Modeling : Map interactions between variables to predict optimal conditions (e.g., 70°C, 0.5 mol% catalyst) .
  • Scale-Up Risks : Monitor exothermicity and mixing efficiency to prevent byproduct formation .

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